Cas no 52708-35-7 (4-(2H-1,2,3,4-tetrazol-2-yl)aniline)

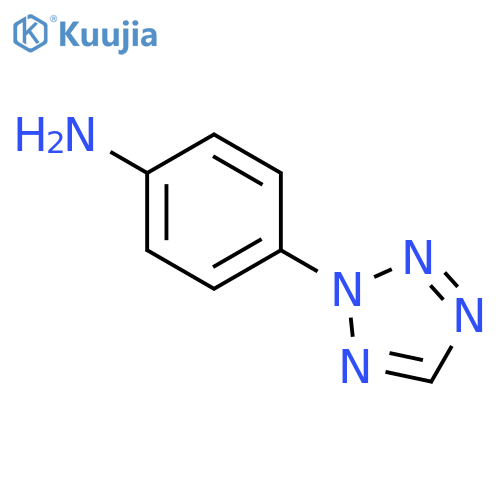

52708-35-7 structure

商品名:4-(2H-1,2,3,4-tetrazol-2-yl)aniline

4-(2H-1,2,3,4-tetrazol-2-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-(2H-tetrazol-2-yl)-

- 4-(2H-tetrazol-2-yl)benzenamine

- 4-(tetrazol-2-yl)aniline

- 4-(2H-1,2,3,4-tetrazol-2-yl)aniline

- 52708-35-7

- G50237

- DA-05186

- EN300-232415

- STL412449

- CCA70835

- 4-(1,2,3,4-TETRAZOL-2-YL)ANILINE

- 4-tetrazol-2-yl-phenylamine

- SCHEMBL1186753

- 2-(4-aminophenyl)tetrazole

- 4-(2H-1,2,3,4-TETRAAZOL-2-YL)ANILINE

- AKOS005169201

- DTXSID40341247

- 4-(2H-Tetraazol-2-yl)aniline #

- 4-(2H-tetrazol-2-yl)aniline

- MFCD15976376

-

- MDL: MFCD15976376

- インチ: InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2

- InChIKey: HELCKJWIYMGRIB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)N2N=CN=N2)N

計算された属性

- せいみつぶんしりょう: 161.07031

- どういたいしつりょう: 161.07014524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- PSA: 69.62

4-(2H-1,2,3,4-tetrazol-2-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232415-0.5g |

4-(2H-1,2,3,4-tetrazol-2-yl)aniline |

52708-35-7 | 95% | 0.5g |

$597.0 | 2024-06-20 | |

| abcr | AB502101-100 mg |

4-(2H-Tetrazol-2-yl)aniline |

52708-35-7 | 100MG |

€309.00 | 2022-03-24 | ||

| abcr | AB502101-1 g |

4-(2H-Tetrazol-2-yl)aniline |

52708-35-7 | 1g |

€708.50 | 2022-03-24 | ||

| Enamine | EN300-232415-0.1g |

4-(2H-1,2,3,4-tetrazol-2-yl)aniline |

52708-35-7 | 95% | 0.1g |

$266.0 | 2024-06-20 | |

| Enamine | EN300-232415-5g |

4-(2H-1,2,3,4-tetrazol-2-yl)aniline |

52708-35-7 | 95% | 5g |

$1688.0 | 2023-09-15 | |

| abcr | AB502101-250mg |

4-(2H-Tetrazol-2-yl)aniline; . |

52708-35-7 | 250mg |

€611.50 | 2025-02-19 | ||

| 1PlusChem | 1P00DYNX-50mg |

4-(2H-Tetrazol-2-yl)benzenamine |

52708-35-7 | 95% | 50mg |

$274.00 | 2024-04-30 | |

| 1PlusChem | 1P00DYNX-5g |

4-(2H-Tetrazol-2-yl)benzenamine |

52708-35-7 | 95% | 5g |

$2149.00 | 2024-04-30 | |

| 1PlusChem | 1P00DYNX-2.5g |

4-(2H-Tetrazol-2-yl)benzenamine |

52708-35-7 | 95% | 2.5g |

$1437.00 | 2024-04-30 | |

| A2B Chem LLC | AG50653-100mg |

4-(2H-Tetrazol-2-yl)benzenamine |

52708-35-7 | 95% | 100mg |

$315.00 | 2024-04-19 |

4-(2H-1,2,3,4-tetrazol-2-yl)aniline 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

52708-35-7 (4-(2H-1,2,3,4-tetrazol-2-yl)aniline) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:52708-35-7)4-(2H-1,2,3,4-tetrazol-2-yl)aniline

清らかである:99%/99%/99%/99%/99%/99%

はかる:0.5g/1g/2g/5g/10g/25g

価格 ($):432.0/531.0/698.0/1192.0/1824.0/3283.0